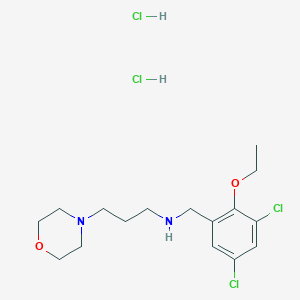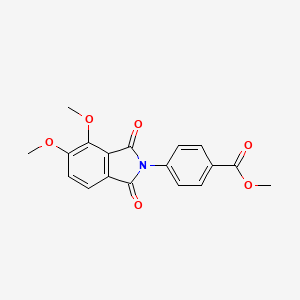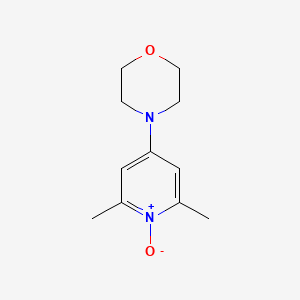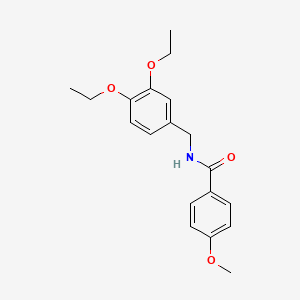![molecular formula C19H30N4O3 B5599663 3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals known as diazaspirodecane derivatives, which have been studied for their potential pharmacological properties and chemical functionalities. These compounds often feature in research focused on developing new therapeutic agents due to their structural complexity and biological activity.
Synthesis Analysis
Synthetic approaches to diazaspirodecane derivatives typically involve cycloaddition reactions, cyclization processes, and regioselective synthesis techniques. For instance, Farag, Elkholy, and Ali (2008) described the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives via cycloaddition of nitrilimides to furanone derivatives, followed by intramolecular cyclization processes (Farag, Elkholy, & Ali, 2008).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds with diazaspiro structures, similar to the one , are commonly synthesized for their unique chemical properties and potential applications in creating new heterocyclic compounds. For instance, Farag et al. (2008) discussed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives, highlighting the versatility of spiro compounds in synthesizing diverse heterocyclic frameworks, which could be related to the synthesis pathways involving the compound [Farag, Elkholy, & Ali, 2008].
Potential Pharmaceutical Applications
The structural complexity and unique features of spiro compounds, including those similar to 3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, make them candidates for pharmaceutical research. For example, Caroon et al. (1981) explored the antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrating the potential of spiro compounds in medicinal chemistry and their role in developing new therapeutic agents [Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981].
Conformational and Structural Analysis
The unique spirocyclic structures, akin to the one mentioned, often undergo detailed conformational and structural analyses to understand their chemical behavior and potential applications. Fernandez et al. (2002) described the synthesis of 1,7-diazaspiro[4.5]decanes as conformationally restricted pseudopeptides, indicating the importance of structural analysis in developing compounds with specific biological or chemical properties [Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002].
Novel Synthetic Methodologies
Spiro compounds, including those with 1-oxa-3,8-diazaspiro[4.5]decan-2-one structures, are often involved in the development of novel synthetic methodologies. Crescentini et al. (2016) discussed the reaction of 1,2-diaza-1,3-butadienes with propargyl alcohol, leading to novel bi-heterocyclic systems, showcasing the innovative approaches in synthetic chemistry involving spiro structures [Crescentini, Perrulli, Favi, Santeusanio, Giorgi, Attanasi, & Mantellini, 2016].
properties
IUPAC Name |
8-[3-(5-methylpyrazol-1-yl)propanoyl]-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-4-5-15(2)22-14-19(26-18(22)25)8-12-21(13-9-19)17(24)7-11-23-16(3)6-10-20-23/h6,10,15H,4-5,7-9,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJLOQIQBZQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)CCN3C(=CC=N3)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)
![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)